![molecular formula C16H19NO3 B14040545 (S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate](/img/structure/B14040545.png)
(S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Alpha-methyl-beta-(4-biphenyl)alanine h2o is a synthetic amino acid derivative. It is known for its unique structure, which includes a biphenyl group attached to an alanine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Alpha-methyl-beta-(4-biphenyl)alanine h2o typically involves the use of biphenyl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz-Fittig reaction, Ullmann coupling, and other electrophilic substitution reactions . These methods allow for the efficient production of biphenyl derivatives on a large scale.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Alpha-methyl-beta-(4-biphenyl)alanine h2o undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the biphenyl group can undergo halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-Alpha-methyl-beta-(4-biphenyl)alanine h2o has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-Alpha-methyl-beta-(4-biphenyl)alanine h2o involves its interaction with specific molecular targets. In biological systems, it can mimic natural amino acids and incorporate into proteins, thereby affecting their structure and function . The biphenyl group can interact with hydrophobic pockets in proteins, influencing their activity and stability.
Comparación Con Compuestos Similares
4-Biphenylyl-L-alanine: This compound is structurally similar but lacks the alpha-methyl group.
Phenylalanine Derivatives: These include various substituted phenylalanines that have different functional groups attached to the phenyl ring.
Uniqueness: (S)-Alpha-methyl-beta-(4-biphenyl)alanine h2o is unique due to its specific structural features, such as the alpha-methyl group and the biphenyl moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C16H19NO3 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-methyl-3-(4-phenylphenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C16H17NO2.H2O/c1-16(17,15(18)19)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-10H,11,17H2,1H3,(H,18,19);1H2/t16-;/m0./s1 |
Clave InChI |
MGGKUEZQUMJYDC-NTISSMGPSA-N |
SMILES isomérico |
C[C@](CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)N.O |
SMILES canónico |
CC(CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine](/img/structure/B14040465.png)
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B14040472.png)


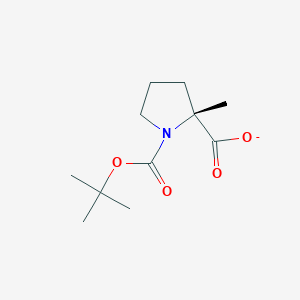
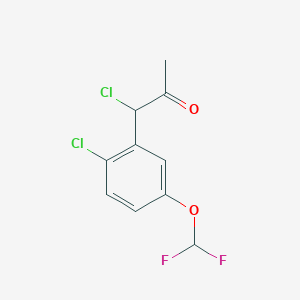
![3-(3-Iodobenzyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14040506.png)
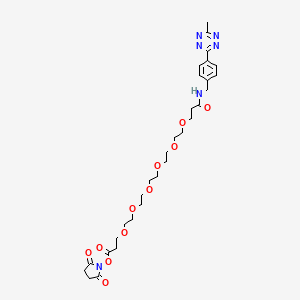
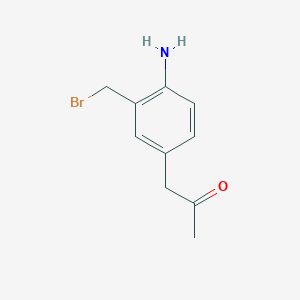

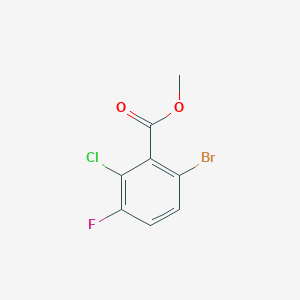
![5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)
![5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B14040544.png)
![Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
